molecular formula C17H21F2N5O B6626882 1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide

1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide

Cat. No.: B6626882
M. Wt: 349.4 g/mol
InChI Key: MCSNVBMUBYIGNJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a piperidine ring, a triazole moiety, and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a nucleophilic substitution reaction, often using 1,2,4-triazole and a suitable leaving group.

    Attachment of the Difluoroethyl Group: The difluoroethyl group is incorporated through a reaction with a difluoroethylating agent under controlled conditions.

    Final Coupling: The final step involves coupling the triazole-substituted piperidine with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Scaling Up Reactions: Ensuring reactions are scalable and reproducible on a larger scale.

    Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the difluoroethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids

Comparison: Compared to similar compounds, 1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the difluoroethyl group, in particular, can enhance its pharmacokinetic profile by increasing metabolic stability and improving binding interactions with target proteins.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N5O/c18-16(19)10-23-6-4-14(5-7-23)17(25)21-9-13-2-1-3-15(8-13)24-12-20-11-22-24/h1-3,8,11-12,14,16H,4-7,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSNVBMUBYIGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)N3C=NC=N3)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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